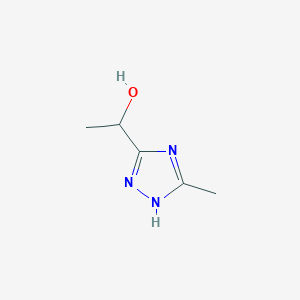
1-(3-甲基-1H-1,2,4-三唑-5-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethan-1-ol moiety. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with ethylene oxide under basic conditions to yield the desired product. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield the corresponding dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethanal or 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethanoic acid.
Reduction: Formation of 1-(3-methyl-1,2-dihydro-1H-1,2,4-triazol-5-yl)ethan-1-ol.
Substitution: Formation of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethyl halides or amines.
作用机制
The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately results in the death of the fungal cells.
相似化合物的比较
Similar Compounds
1-(3-methyl-1H-1,2,4-triazol-4-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the triazole ring.
1-(3-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-ol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a triazole ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWAGYYQNNIODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)

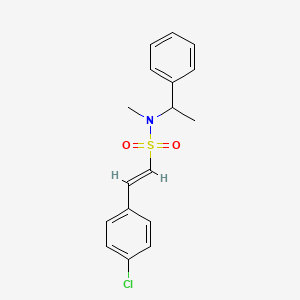
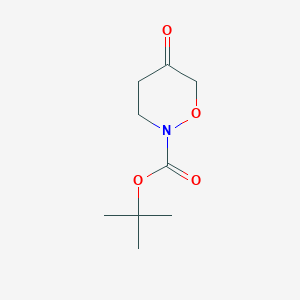
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
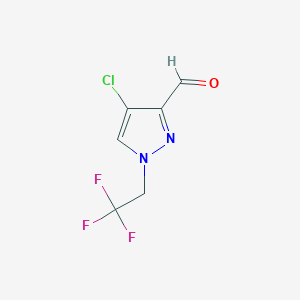

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/new.no-structure.jpg)
![7-(4-methoxyphenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
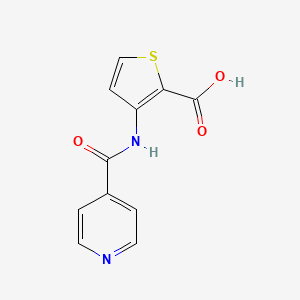
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
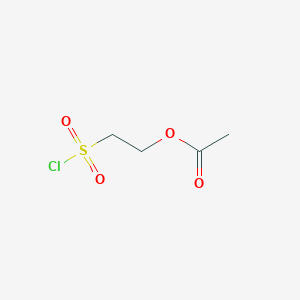
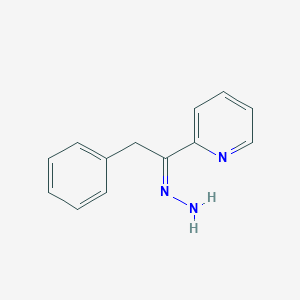
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
